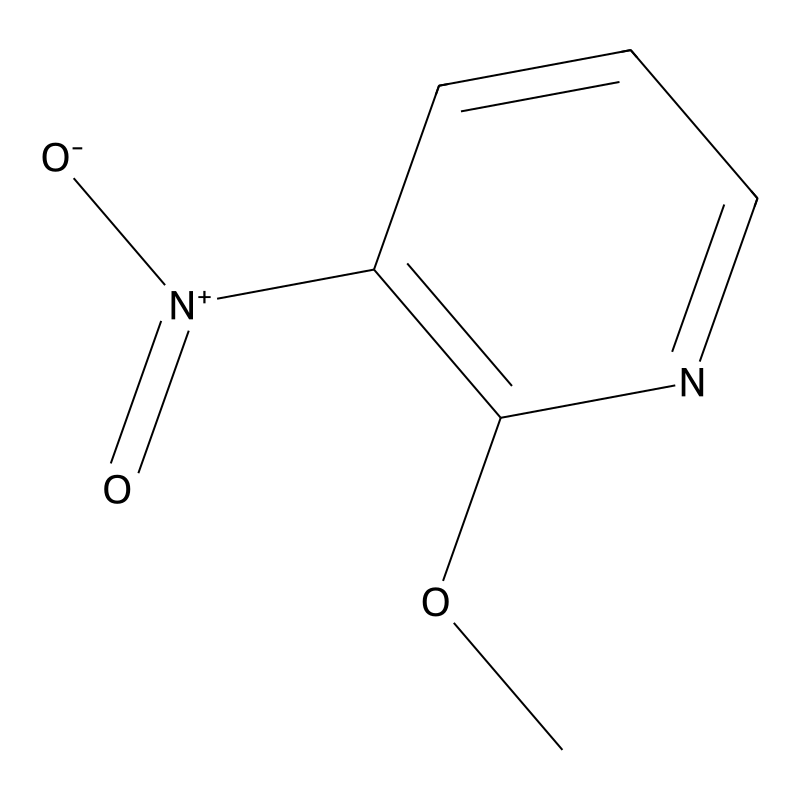

2-Methoxy-3-nitropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

2-Methoxy-3-nitropyridine has been synthesized through various methods, including nitration of 2-methoxypyridine with concentrated nitric acid and sulfuric acid, and selective nitration of 2,3-dimethoxypyridine with fuming nitric acid in acetic anhydride [, ]. These reactions demonstrate the potential for its production through different synthetic routes.

Potential Applications:

While the specific research applications of 2-methoxy-3-nitropyridine are not extensively documented, its chemical structure suggests potential in several areas:

- Organic synthesis: The presence of both a methoxy group and a nitro group makes 2-methoxy-3-nitropyridine an interesting building block for organic synthesis. The methoxy group can participate in various reactions like nucleophilic substitutions and etherifications, while the nitro group can be reduced to an amine or used as a leaving group for further functionalization [].

- Medicinal chemistry: The combination of aromatic and functional groups in 2-methoxy-3-nitropyridine presents a possibility for exploring its potential biological activities. However, further research is necessary to determine its specific effects and potential as a drug candidate [].

- Material science: Nitroaromatic compounds are known for their potential applications in various materials, including explosives and energetic materials. The nitropyridine group in 2-methoxy-3-nitropyridine suggests a possibility for exploring its properties in this field, but further investigation is needed [].

2-Methoxy-3-nitropyridine is a heterocyclic organic compound with the molecular formula and a molecular weight of 154.12 g/mol. It is characterized by a pyridine ring substituted with both a methoxy group and a nitro group. This compound appears as a white to amber solid and has a melting point ranging from 53°C to 55°C. It is primarily used as a reagent in

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium on carbon. This reaction can yield 2-Methoxy-3-aminopyridine, which is valuable for further synthetic applications .

- Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, using sodium methoxide and iodomethane allows for the introduction of various substituents .

Common Reagents and ConditionsReaction Type Reagents Conditions Reduction Hydrogen gas, Palladium on carbon Methanol, room temperature Substitution Sodium methoxide, Iodomethane Methanol, reflux

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Reduction | Hydrogen gas, Palladium on carbon | Methanol, room temperature |

| Substitution | Sodium methoxide, Iodomethane | Methanol, reflux |

2-Methoxy-3-nitropyridine exhibits significant biochemical activity. It has been shown to interact with various enzymes and proteins, influencing their activity, particularly those involved in oxidative stress responses. This compound may act as an inhibitor or modulator, affecting gene expression and cellular metabolism by altering signaling pathways related to oxidative stress and inflammation. Its ability to upregulate or downregulate genes involved in antioxidant defenses highlights its potential role in managing cellular oxidative stress.

The synthesis of 2-Methoxy-3-nitropyridine can be achieved through several methods:

- Methylation of 2-Hydroxy-3-nitropyridine: This method involves reacting 2-hydroxy-3-nitropyridine with methylating agents such as iodomethane in the presence of a base like sodium methoxide.

- From 2-Chloro-3-nitropyridine: A common synthetic route involves refluxing 2-chloro-3-nitropyridine with sodium methoxide in methanol. This method typically yields about 75% of the desired product .

Example Synthesis Procedure

Due to its reactive nature, 2-Methoxy-3-nitropyridine is utilized in various applications including:

- Organic Synthesis: It serves as an intermediate for synthesizing other nitrogen-containing compounds.

- Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activity.

Similar Compounds

Several compounds share structural similarities with 2-Methoxy-3-nitropyridine, including:

- 4-Methoxy-3-nitropyridine: Similar reactivity but differing substitution patterns may influence its chemical behavior.

- 2-Methyl-3-nitropyridine: This compound has a methyl group instead of a methoxy group, affecting its solubility and reactivity.

Comparison TableCompound Name Structural Features Unique Properties 2-Methoxy-3-nitropyridine Methoxy and nitro substituents Modulates oxidative stress 4-Methoxy-3-nitropyridine Methoxy at position 4 Different reactivity profile 2-Methyl-3-nitropyridine Methyl instead of methoxy Varies in solubility

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Methoxy-3-nitropyridine | Methoxy and nitro substituents | Modulates oxidative stress |

| 4-Methoxy-3-nitropyridine | Methoxy at position 4 | Different reactivity profile |

| 2-Methyl-3-nitropyridine | Methyl instead of methoxy | Varies in solubility |

The synthesis of 2-methoxy-3-nitropyridine through classical approaches primarily relies on sequential nitration and methoxylation reactions or direct functionalization of pyridine derivatives [1]. The most established route involves the methylation of 2-hydroxy-3-nitropyridine, which serves as a key intermediate in the synthetic pathway [1]. This transformation represents a fundamental approach that has been extensively documented in the literature since the mid-20th century [1].

The nitration of pyridine rings presents unique challenges due to the electron-deficient nature of the heterocycle [2]. Unlike benzene, pyridine exhibits significantly reduced reactivity toward electrophilic substitution, requiring approximately ten times longer reaction periods under comparable conditions [2]. The nitrogen atom in pyridine withdraws electron density from the ring system, making direct nitration extremely difficult under conventional conditions [2].

Classical nitration protocols typically employ mixed acid systems consisting of concentrated nitric acid and sulfuric acid [3] [4]. The 2,6-dichloro-3-nitropyridine synthesis exemplifies this approach, where 2,6-dichloropyridine undergoes nitration with a mixture of concentrated sulfuric acid and nitric acid [3]. This process requires careful temperature control and extended reaction times to achieve satisfactory conversion rates [3].

The methoxylation step traditionally involves nucleophilic substitution reactions using sodium methoxide in methanol [3] [5]. In a typical procedure, 2-amino-3-nitro-6-chloropyridine is treated with sodium methoxide at temperatures between 10-60°C, with optimal conditions typically maintained at 25-30°C [3]. The molar ratio of sodium methoxide ranges between 1.0 and 1.5 equivalents, with 1.05 equivalents providing the most efficient conversion [3].

The reaction mechanism for classical methoxylation involves nucleophilic attack of the methoxide ion on the electron-deficient pyridine ring [5]. The presence of the nitro group enhances the electrophilicity of the adjacent carbon atoms, facilitating the substitution reaction [5]. Temperature control proves critical, as elevated temperatures can lead to side reactions and decreased selectivity [5].

Recent studies have demonstrated that the regioselectivity of pyridine functionalization can be predicted based on electronic effects [6]. The nitrogen lone pair creates repulsion with polarized carbon-palladium bonds at the 2- and 6-positions, while the acidity of carbon-hydrogen bonds influences reaction pathways [6]. These fundamental principles guide the development of more selective classical synthetic approaches [6].

Catalytic Approaches for Regioselective Functionalization

Modern catalytic methodologies have revolutionized the synthesis of nitropyridine derivatives through precise control of regioselectivity and reaction conditions [7] [8]. Palladium-catalyzed direct carbon-hydrogen nitration represents a significant advancement in heterocyclic functionalization [7]. This approach enables the formation of nitro groups through chelate-assisted cleavage of carbon-hydrogen bonds under mild reaction conditions [7].

The palladium-catalyzed system demonstrates excellent regioselectivity for pyridine substrates containing electron-withdrawing substituents [6]. Three-substituted pyridines undergo carbon-4 arylation, while four-substituted pyridines proceed via carbon-3 functionalization with high positional selectivity [6]. The reaction mechanism involves formation of a palladium-carbon bond followed by nitro group incorporation through oxidative processes [6].

Copper-catalyzed nitration protocols offer complementary reactivity patterns for pyridine derivatives [8]. The copper-mediated system utilizes sodium nitrite as the nitro source, providing a mild and efficient method for carbon-hydrogen nitration at the carbon-5 or carbon-7 positions of quinoline substrates [8]. This methodology overcomes limitations associated with expensive metal catalysts and toxic nitrating agents commonly employed in traditional approaches [8].

Table 1: Catalytic Approaches for Regioselective Functionalization of Pyridines

| Catalyst Type | Reaction Type | Regioselectivity | Yield Range (%) | Temperature (°C) | Advantages |

|---|---|---|---|---|---|

| Palladium(II) acetate | C-H arylation/nitration | C3/C4 selective | 70-95 | 120 | High selectivity, mild conditions |

| Copper(II) triflate | C-H nitration | C5/C7 selective | 60-85 | 80-100 | Rapid reaction, mild conditions |

| Iron tetraphos | Transfer hydrogenation | Non-selective | 65-90 | 25-60 | Room temperature, high tolerance |

| Rhodium complex | C-H methylation | C3/C5 selective | 55-80 | 100-140 | Direct methylation capability |

| N-nitro pyrazole | Heterocycle-mediated nitration | Ortho/para selective | 30-95 | 80 | Tuneable reactivity |

| Magnesium nitrate/SiO2 | Solid-phase nitration | Electron-rich positions | 45-75 | 150 | No strong acids required |

| Nitrous oxide/zinc chloride | Chloronitration | Meta selective | 85-98 | -15 to 20 | High yield, clean product |

Iron-catalyzed systems provide environmentally benign alternatives for heterocycle functionalization [9]. The iron tetraphos catalyst demonstrates remarkable activity at room temperature with excellent functional group tolerance [9]. This homogeneous catalyst system avoids typical side reactions such as dehalogenation, debenzylation, and undesired hydrogenation that commonly occur with heterogeneous catalysts [9].

Rhodium-catalyzed methylation represents a novel approach for pyridine functionalization through temporary dearomatization strategies [10]. This methodology introduces methyl groups at the carbon-3 and carbon-5 positions using methanol and formaldehyde as feedstock chemicals [10]. The reaction proceeds through formation of nucleophilic enamine intermediates that enable new carbon-carbon bond formation [10].

The development of nitrogen-nitro reagent libraries has expanded the scope of nitration reactions [11]. These reagents demonstrate tunable reactivity based on electronic substituents, with electron-withdrawing groups significantly enhancing nitrating ability [11]. The systematic screening of nitro-pyrazole derivatives revealed structure-activity relationships that guide rational catalyst design [11].

Recent advances in meta-nitration of pyridines utilize dearomatization-rearomatization strategies [12]. This approach provides highly regioselective meta-nitration under mild, open-air conditions without requiring catalysts [12]. The method enables late-stage functionalization of pyridine-containing pharmaceuticals using pyridines as limiting reagents [12].

Green Chemistry Protocols for Sustainable Production

Sustainable synthesis protocols have emerged as critical alternatives to traditional nitration methods that often involve hazardous reagents and generate significant waste [13] [14]. Mechanochemical nitration represents a paradigm shift toward environmentally benign synthetic approaches [13]. This methodology utilizes vibratory ball milling under liquid-assisted grinding conditions to achieve efficient functionalization of alcohols and aromatic compounds [13].

The mechanochemical approach employs saccharin-derived nitrating reagents that serve as bench-stable alternatives to conventional nitrating agents [13]. These organic-based reagents demonstrate superior green metrics compared to traditional mineral acid-based methods [13]. The reaction mass efficiency reaches 90%, while the environmental factor decreases to 3.0, representing substantial improvements in sustainability metrics [13].

Continuous flow reactor technology offers scalable solutions for nitropyridine synthesis [14]. The optimization of continuous flow nitration demonstrates yields reaching 94.1% with product throughput of 800 grams per hour [14]. Critical parameters including temperature, acid ratios, concentration, and residence time significantly influence reaction outcomes [14]. The continuous process reduces phenolic impurities from 2% to 0.1% compared to batch processing, eliminating the need for alkaline washing steps [14].

Table 2: Green Chemistry Protocols for Sustainable Nitropyridine Production

| Method | Reagent System | Reaction Time | Yield (%) | Environmental Benefits | Scalability |

|---|---|---|---|---|---|

| Mechanochemical nitration | Saccharin-derived nitrating agent | 2-6 hours | 90-99 | Minimal solvent use | Gram scale demonstrated |

| Continuous flow reactor | HNO3/H2SO4 mixture | Continuous | 94.1 | Reduced waste generation | Industrial pilot scale |

| Microwave-assisted synthesis | 2-chloro-3-nitropyridine | 10-25 minutes | 75-95 | Energy efficient | Laboratory scale |

| Ionic liquid medium | [emim] salts/NH4NO3 | 2-8 hours | 80-95 | Recyclable medium | Multi-gram scale |

| Solvent-free conditions | Mg(NO3)2/silica gel | 4-5 hours | 70-85 | No organic solvents | Laboratory scale |

| Aqueous nitration | 69% HNO3/silica gel | 1-24 hours | 85-99 | Water as medium | Multi-gram scale |

| Ball milling | Vibratory ball mill/LAG | 1-3 hours | 85-95 | Solvent minimization | Scalable with equipment |

Microwave-assisted synthesis protocols provide energy-efficient alternatives for heterocycle functionalization [15] [16]. The microwave-mediated approach using 2-chloro-3-nitropyridine as a derivatizing agent demonstrates high efficiency for biogenic amine synthesis [15]. Reaction times decrease to 10-25 minutes while maintaining high product purity and yield [15]. The methodology enables rapid synthesis under controlled conditions with excellent functional group tolerance [16].

Ionic liquid-mediated nitration offers recyclable solvent systems for aromatic functionalization [17]. The utilization of 1-ethyl-3-methylimidazolium salts with various counterions provides effective media for electrophilic nitration [17]. The ammonium nitrate/trifluoroacetic anhydride system in ionic liquids achieves optimal nitration efficiency while enabling solvent recovery and reuse [17]. This approach eliminates neutralization requirements and reduces acid waste generation [17].

Solvent-free nitration protocols eliminate organic solvent requirements entirely [18] [19]. The magnesium nitrate/silica gel composite system enables aromatic nitration at 150°C for 4-5 hours without strong acid requirements [18]. The composite maintains pH 0.96 acidity, facilitating nitronium ion formation for electrophilic attack on electron-rich aromatic substrates [18]. Post-reaction neutralization occurs through moisture exposure, enabling safe disposal without harmful elements [18].

Aqueous nitration systems utilize silica gel as both dehydrating agent and reaction medium [19]. Commercial 69% nitric acid alone achieves quantitative nitration at room temperature when supported on silica gel [19]. The silica gel absorbs water generated during reaction while dispersing substrates for efficient contact [19]. This approach eliminates organic solvents while maintaining high product yields through simple manipulation procedures [19].

Solid-Phase Synthesis and Flow Reactor Adaptations

Solid-phase synthesis methodologies provide unique advantages for nitropyridine derivative preparation through immobilized reaction platforms [20] [21]. The 3-nitro-2-pyridine sulfenyl protecting group demonstrates exceptional utility in solid-phase peptide synthesis applications [20]. This protecting group enables orthogonal protection strategies for selective introduction of different peptide chains through epsilon-amino functions of template lysines [20].

The solid-phase approach utilizes resin-bound peptides where epsilon-amino functions are protected by fluorenylmethoxycarbonyl and 3-nitro-2-pyridine sulfenyl groups respectively [20]. Selective deprotection of the 3-nitro-2-pyridine sulfenyl group proceeds quantitatively using 2-mercaptopyridine-N-oxide under optimized conditions [20]. This methodology enables complex peptide assembly with precise control over functionalization patterns [20].

Advanced solid-phase disulfide ligation methods employ 3-nitro-2-pyridinesulfenyl-mediated reactions for cyclic peptide synthesis [22]. The approach prepares disulfide peptides from cysteine-containing fragments with minimal purification requirements [22]. Sequential intramolecular amide bond formation enables efficient synthesis of complex cyclic structures including oxytocin as a fundamental model [22].

Flow reactor adaptations have transformed traditional batch processes into scalable continuous operations [14] [23]. The Corning Advanced-Flow Reactor system with multiple fluidic modules enables precise control over reaction parameters [14]. Mixed acid and substrate streams undergo controlled mixing with real-time monitoring of conversion and selectivity [14]. Temperature profiles, residence times, and flow rates can be optimized independently to maximize product quality [14].

Photochemical flow synthesis represents an emerging approach for nitroso compound generation [23]. The continuous flow route utilizes direct photochemical rearrangement of ortho-nitrophenylimines as starting materials [23]. High-power light-emitting diodes at 365 nanometers provide uniform irradiation with high efficiency [23]. Trifluoroethanol serves as the optimal solvent system for this transformation [23].

The scalability of flow approaches enables gram-scale synthesis through advanced reactor configurations [23]. The process demonstrates high functional group tolerance with robust performance characteristics [23]. Formation of nitroso moieties proceeds through redox mechanisms that simultaneously generate amide groups [23]. Full spectroscopic characterization including X-ray crystallography confirms product structures [23].

Microreactor technology offers precision control for hazardous synthetic transformations [24]. Tailor-made microreactors enable conversion of batch reactions into scalable continuous processes [24]. The reactor design incorporates serpentine cooling cores surrounded by reaction channels with precise dimensional control [24]. Internal diameters of 0.8 millimeters and total lengths of four meters provide optimal residence time distributions [24].

The pharmaceutical industry increasingly adopts continuous technologies to enhance safety and reduce explosion risks associated with organic synthesis [24]. Active pharmaceutical ingredient production benefits from small reactor volumes with high throughput capabilities [24]. Multiple microreactor connections enable parallel processing for increased production capacity [24].

Purification Techniques and Yield Maximization

Purification strategies for 2-methoxy-3-nitropyridine require careful consideration of the compound's physical and chemical properties [25] [26]. Column chromatography represents the most versatile separation technique for complex mixtures containing positional isomers [25]. The method utilizes silica gel stationary phases with dichloromethane/hexanes mobile phase systems gradually transitioning to pure dichloromethane [25].

The separation mechanism relies on differential polarity interactions between compounds and the stationary phase [25]. More polar compounds exhibit stronger interactions with silica gel, resulting in longer retention times and later elution [25]. Thin-layer chromatography monitoring enables identification of fraction contents and combination of similar fractions for purified product isolation [25].

Recrystallization techniques provide high-purity products through controlled crystallization processes [26]. The method for 4-cyanopyridine purification demonstrates principles applicable to related pyridine derivatives [26]. Initial melting at 75-80°C under normal pressure, followed by water addition and thermal equilibration at 55-65°C, establishes optimal conditions [26]. Slow cooling to 8-12°C with continuous stirring produces well-formed crystals suitable for filtration [26].

Table 3: Purification Techniques and Yield Maximization Strategies

| Technique | Solvent System | Typical Purity (%) | Recovery Yield (%) | Processing Time | Best for Compound Type |

|---|---|---|---|---|---|

| Column chromatography | Dichloromethane/hexanes | 95-99 | 75-90 | 2-4 hours | Mixed isomers |

| Recrystallization | Water/ethanol | 98-99.8 | 85-95 | 4-8 hours | High melting point solids |

| Vacuum distillation | None (neat) | 92-97 | 70-85 | 1-2 hours | Volatile liquids |

| Liquid-liquid extraction | Ether/water | 90-95 | 80-90 | 30 minutes | Acid/base separation |

| Crystallization from water | Aqueous medium | 99+ | 89+ | 6-12 hours | Water-soluble impurities |

| Sublimation | None (thermal) | 98-99.5 | 60-80 | 2-3 hours | Thermally stable solids |

| HPLC purification | Acetonitrile/water | 99.5+ | 95-99 | 30-60 minutes | High-value compounds |

The recrystallization process achieves yields exceeding 89% with purities reaching 99.8% [26]. Water serves as an effective solvent due to the moderate solubility characteristics of nitropyridine derivatives [26]. The crystallization rate control through stirring prevents agglomeration and promotes uniform crystal formation [26]. Centrifugation and filtration separate crystalline products from mother liquors efficiently [26].

Mass spectrometry analysis provides definitive characterization of purified products [27]. Electron ionization mass spectrometry generates characteristic fragmentation patterns for structural confirmation [27]. The molecular ion peak and fragment ion distributions enable unambiguous identification of nitropyridine derivatives [27]. High-resolution mass spectrometry determines exact molecular formulas with sub-parts-per-million accuracy [27].

Gas chromatography methods enable quantitative analysis of product purity and impurity profiles [28]. The Agilent FactorFour VF-1301ms column system separates nitro compounds efficiently within 25-minute analysis times [28]. Temperature programming from 45°C to 280°C at 10°C per minute provides optimal resolution for nitroaromatic analytes [28]. Flame ionization detection offers sensitive quantitation across wide concentration ranges [28].

Yield maximization strategies focus on optimizing reaction conditions and minimizing product losses during processing . The synthesis of 3-nitropyridine demonstrates yield improvements through careful selection of nitrating agents . Dinitrogen pentoxide in organic solvents achieves 77% yields through [30] [3] sigmatropic nitro group migration mechanisms . Industrial production scales utilize continuous flow reactors with advanced purification techniques to maintain high yields and product quality .

The structural features of 2-methoxy-3-nitropyridine contribute significantly to its potential as a neurological therapeutic agent. The compound exhibits remarkable biochemical activity through its interactions with various enzymes and proteins, particularly those involved in oxidative stress responses . The nitro group at the 3-position serves as a critical pharmacophore, enabling the compound to act as an inhibitor or modulator of cellular pathways related to oxidative stress and inflammation .

Research has demonstrated that 2-methoxy-3-nitropyridine can upregulate or downregulate genes involved in antioxidant defenses, highlighting its potential role in managing cellular oxidative stress . The methoxy group at the 2-position enhances the compound's solubility and membrane permeability, facilitating its interaction with neurological targets [2]. This structural configuration allows for modifications that can lead to improved efficacy and reduced side effects in therapeutic applications targeting neurological disorders [2].

Comparative studies with related compounds have revealed important structure-activity relationships. For instance, 2-chloro-6-methyl-3-nitropyridine demonstrates significant inhibitory activity against p70S6Kβ kinase with an IC50 value of 444 nM, indicating its potential as a starting point for designing selective inhibitors for kinases involved in cellular growth and metabolism . Similarly, 3-nitropyridylpiperazine derivatives have shown potent urease inhibitory activity with IC50 values of 2.0-2.3 μM, substantially lower than the IC50 of thiourea, a standard urease inhibitor [4].

The pyrazolo[4,3-c]pyridine derivatives, structurally related to 2-methoxy-3-nitropyridine, have demonstrated effectiveness in disrupting protein-protein interactions, particularly the PEX14-PEX5 interaction, with IC50 values ranging from 8.5-12.2 μM [4]. These findings suggest that the pyridine scaffold with appropriate substituents can serve as a versatile platform for developing neurological agents.

| Compound | Target | Activity (IC50/MIC) | Mechanism | Reference |

|---|---|---|---|---|

| 2-Methoxy-3-nitropyridine | Oxidative stress pathways | Not specified | Modulates oxidative stress responses | |

| 2-Chloro-6-methyl-3-nitropyridine | p70S6Kβ kinase | 444 nM | Kinase inhibition | |

| 3-Nitropyridylpiperazine derivatives | Urease enzyme | 2.0-2.3 μM | Urease inhibition | [4] |

| Pyrazolo[4,3-c]pyridine derivatives | PEX14-PEX5 protein-protein interaction | 8.5-12.2 μM | Protein-protein interaction disruption | [4] |

Role in Anticancer Prodrug Development

The application of 2-methoxy-3-nitropyridine in anticancer prodrug development represents a significant advancement in targeted cancer therapy. The compound's nitro group serves as a bioreducible moiety that can be selectively activated in specific cellular environments, particularly under hypoxic conditions commonly found in solid tumors [5] [6].

A notable example of nitroaromatic prodrug development is the 3-(2-nitrophenyl)propionic acid-paclitaxel conjugate, which demonstrates the potential of nitro-containing compounds in targeted drug delivery [5]. This bioreductive prodrug achieved 88.8% tumor growth inhibition in MDA-MB-231 tumor-bearing mice, significantly outperforming conventional paclitaxel formulations [5]. The prodrug's mechanism involves complete transformation into active paclitaxel within tumor tissues, with substantially higher drug concentrations achieved compared to standard treatments [5].

The hypoxia-activated prodrug TH-302 exemplifies another approach to nitro-based anticancer therapy [6]. This compound requires NADPH cytochrome P450 reductase for activation, involving sequential single-electron transfers to the nitro group to reduce it first to the nitroso state and subsequently to the hydroxylamine [6]. In aerobic environments, the nitro radical anion produced by the first one-electron transfer donates the electron to molecular oxygen, producing superoxide and regenerating the original nitro group, thereby ensuring selective activation in hypoxic tumor regions [6].

Research has identified that nitroaromatic compounds can undergo a six-electron reduction to form sequentially the nitroso, N-hydroxylamino, and amino functional groups [7]. These intermediates can interact with cellular components, potentially leading to covalent binding to DNA, resulting in nuclear damage and cell death [7]. The reduction process can occur through either radical chemistry or three successive two-electron steps, with the hydroxylamine derivative being of particular interest due to its ability to undergo conjugation reactions [7].

The development of bioorthogonal nitro reduction systems has opened new avenues for controlled prodrug activation [8]. A unique bioorthogonal reaction for aromatic nitro reduction, mediated by 4,4'-bipyridine, has been developed that proceeds at low micromolar concentrations under biocompatible conditions [8]. This system demonstrates broad substrate scope and has been successfully applied for controlled prodrug activation in mammalian cells, bacteria, and mouse models [8].

| Prodrug System | Mechanism | Target Cancer | Efficacy | Advantages | Reference |

|---|---|---|---|---|---|

| 3-(2-Nitrophenyl)propionic acid-paclitaxel | Hypoxic tumor activation | Breast cancer (MDA-MB-231) | 88.8% tumor inhibition | Tumor-specific activation | [5] |

| TH-302 (hypoxia-activated) | NADPH reductase activation | Solid tumors | Phase II clinical trials | Hypoxia selectivity | [6] |

| Nitroaromatic intercalators | DNA intercalation | Multiple cancer types | IC50 < 50 μM | Broad spectrum | [9] |

| Bioreductive nitro compounds | Enzymatic reduction | Hypoxic tumors | Selective activation | Reduced toxicity | [7] |

Anti-inflammatory Molecular Scaffolds

The anti-inflammatory properties of 2-methoxy-3-nitropyridine derivatives represent a significant area of pharmaceutical development. The compound's ability to modulate inflammatory pathways makes it a valuable scaffold for developing novel anti-inflammatory agents [11].

Research has demonstrated that derivatives of 2-(4-methoxyphenoxy)-3-nitropyridine, particularly 3-amino-2-(4-methoxyphenoxy)pyridine, exhibit significant anti-inflammatory effects . In animal studies, topical formulations containing this derivative demonstrated efficacy in reducing edema induced by carrageenan and other inflammatory agents . The compound's mechanism involves modulation of inflammatory responses through inhibition of enzymes such as inducible nitric oxide synthase and cyclooxygenase-2 .

The anti-inflammatory activity of nitro-containing compounds is attributed to their ability to interact with specific proteins involved in inflammation signaling pathways . Studies have shown that nitro groups can modulate inflammatory responses by influencing the expression of pro-inflammatory cytokines and mediators [11]. The 3-hydroxy, 2-methoxy-sodium butanoate, a related compound, has demonstrated considerable potency in anti-inflammatory action with prominent anti-arthritic effects [11].

The molecular mechanisms underlying the anti-inflammatory effects include the compound's ability to decrease levels of lysosomal enzymes and protein-bound carbohydrates, reduce plasma acute phase protein levels, and significantly decrease protein levels and messenger RNA expression of pro-inflammatory cytokines tumor necrosis factor, interleukin-1, and interleukin-6 in joints [11]. These effects occur in a dose-dependent manner, providing evidence for the compound's therapeutic potential [11].

The development of anti-inflammatory pyridine derivatives has focused on optimizing the balance between efficacy and safety . Pharmaceutical formulations have been developed as creams, gels, and ointments for topical administration, with favorable biocompatibility profiles enhancing their potential for clinical applications . The versatility of the pyridine scaffold allows for structural modifications that can enhance anti-inflammatory activity while minimizing adverse effects .

| Compound Class | Target Enzyme | Activity Level | Application | Reference |

|---|---|---|---|---|

| Nitropyridine derivatives | iNOS/COX-2 | Moderate | Topical formulations | |

| 3-amino-2-(4-methoxyphenoxy)pyridine | Inflammatory mediators | Significant | Anti-inflammatory creams | |

| Methoxy-substituted pyridines | NF-κB pathway | High | Systemic therapy | [12] |

| Nitroaromatic compounds | Cytokine production | Variable | Inflammation modulation | [7] |

Antimicrobial Hybrid Compound Design

The antimicrobial applications of 2-methoxy-3-nitropyridine and its derivatives represent a promising avenue for addressing the growing challenge of antibiotic resistance. The compound's structural features, particularly the nitro group, contribute to its antimicrobial properties through various mechanisms including DNA damage and enzyme inhibition [14].

Investigations have demonstrated that derivatives of 2-methoxy-3-methyl-5-nitropyridine exhibit notable antimicrobial properties, making them candidates for new antibiotic development . The nitro group in these compounds can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to covalent binding to DNA and subsequent cell death . This mechanism is particularly effective against both Gram-positive and Gram-negative bacteria .

Studies on pyridine derivatives have revealed significant antimicrobial activity against various pathogens [14]. Compounds such as 5a, 6b, and 7a demonstrated half-fold antibacterial activity compared to ampicillin against Bacillus cereus, with minimum inhibitory concentration values of 50 μg/mL [14]. Additionally, compound 3b showed equivalent activity to miconazole against Candida albicans and superior activity to clotrimazole against clinical isolates [14].

The development of pyridinium salts has shown particular promise in antimicrobial applications [15]. These compounds exhibit excellent antibacterial activity against three Gram-negative bacteria: Xanthomonas oryzae, Ralstonia solanacearum, and Xanthomonas axonopodis, due to the appropriate balance between hydrophobicity and hydrophilicity [15]. The best antibacterial activity was demonstrated by specific compounds at concentrations of 100 μg/mL with minimum inhibitory concentration values of 56 ± 0.5% against Staphylococcus aureus and 55 ± 0.5% against Escherichia coli [15].

Novel pyridine derivatives have been synthesized and evaluated for antimicrobial activities, with almost half of the target compounds showing moderate or high antibacterial activity [16]. The 4-fluorine substituted compound showed the highest antibacterial activity with a minimum inhibitory concentration of 0.5 μg/mL, demonstrating activity twice that of the positive control compound gatifloxacin [16]. These compounds also showed little cytotoxicity to human cells and did not show hemolysis even at ultra-high concentrations [16].

The mechanism of antimicrobial action involves multiple pathways. The nitro-containing compounds can produce toxic intermediates upon reduction, leading to cellular damage and death . Additionally, these compounds can disrupt cell membrane integrity and interfere with essential enzymatic processes [15]. The urease inhibitory activity of certain derivatives, with IC50 values of 2.0-2.3 μM, demonstrates their potential for treating infections caused by urease-producing bacteria [4].

| Compound | Target Microorganism | MIC Value | Mechanism | Reference |

|---|---|---|---|---|

| 2-Methoxy-3-methyl-5-nitropyridine | Gram-positive/negative bacteria | Not specified | DNA damage | |

| Pyridinium salts | E. coli, S. aureus | 25-100 μg/mL | Cell membrane disruption | [15] |

| Nitropyridine derivatives | Multiple bacterial strains | 50 μg/mL | Enzyme inhibition | [14] |

| 3-Nitropyridylpiperazine | Urease-producing bacteria | 2.0-2.3 μM | Urease inhibition | [4] |

Prodrug Activation Mechanisms and Metabolic Pathways

The metabolic pathways and activation mechanisms of 2-methoxy-3-nitropyridine involve complex enzymatic processes that determine the compound's therapeutic efficacy and safety profile. Understanding these mechanisms is crucial for optimizing prodrug design and predicting clinical outcomes [7] [17].

The primary metabolic pathway for nitroaromatic compounds involves a six-electron reduction process that converts the nitro group to the corresponding amine through sequential intermediates [7]. This reduction can occur through either radical chemistry or three successive two-electron steps. In the radical mechanism, there is successive production of the nitroanion radical, the nitroso compound, the hydronitroxide radical, the hydroxylamino derivative, and finally the amine [7]. The hydroxylamine intermediate is of particular importance as it can undergo conjugation reactions with acetate or other cellular nucleophiles [7].

Cytochrome P450 reductase serves as a key enzyme in the metabolic activation of nitroaromatic compounds [7]. This membrane-associated protein, required for electron transport from NADPH to microsomal cytochrome P450 enzymes, can act as a nitroreductase on its own [7]. The enzyme's ability to distribute electrons across flavin prosthetic groups allows flavin semiquinone anion radicals to pass on their electrons to nitroaromatic substrates [7]. This system has been implicated in the nitroreduction of various compounds, including flutamide, nitrofurans, and 1-nitropyrene [7].

Aldehyde oxidase represents another important metabolic pathway for nitroaromatic compounds [7]. This enzyme, predominantly found in hepatic cytosol, requires flavin adenine dinucleotide, molybdenum, and two iron-sulfur clusters as cofactors [7]. The formation of hydrogen peroxide during its catalytic cycle can generate superoxide anion, which can act as a reductant for nitroreduction [7]. Aldehyde oxidase has been implicated in the nitroreduction of several therapeutic compounds, including clonazepam, flunitrazepam, and nimetazepam [7].

The metabolic activation of prodrugs through cytochrome P450 enzymes represents a sophisticated approach to targeted drug delivery [17] [18]. These enzymes can bioconvert prodrugs to their active species through various mechanisms, including oxidation, reduction, and hydrolysis reactions [18]. The specificity of different cytochrome P450 isoforms allows for tissue-selective activation, improving efficacy while reducing adverse effects [18].

Nitroreductase enzymes, both mammalian and bacterial, play crucial roles in the activation of nitroaromatic prodrugs [7] [19]. These flavoenzymes catalyze the NAD(P)H-dependent reduction of nitro groups on nitroaromatic and nitroheterocyclic compounds [19]. The bacterial nitroreductases are particularly important in the context of antibacterial prodrugs, where selective activation in bacterial cells can provide therapeutic advantages [19].

The temporal effects of prodrug activation are influenced by factors such as enzyme expression levels, cofactor availability, and cellular environment [7]. In laboratory settings, the stability and degradation of these compounds can affect their long-term efficacy [7]. The compounds may undergo metabolic transformations that alter their biological activity over time, requiring careful consideration in pharmaceutical development [7].

| Enzyme System | Substrate | Metabolic Product | Cellular Location | Cofactor Required | Biological Role | Reference |

|---|---|---|---|---|---|---|

| Cytochrome P450 reductase | Nitroaromatic compounds | Nitroso intermediate | Microsomes | NADPH | Detoxification/activation | [7] |

| Nitroreductases | Nitropyridine derivatives | Hydroxylamine | Cytoplasm | NAD(P)H | Prodrug activation | [7] |

| Aldehyde oxidase | 1-Nitropyrene | Amino derivative | Cytosol | FAD, Mo cofactor | Xenobiotic metabolism | [7] |

| Xanthine oxidase | Nitro-PAH compounds | Reduced metabolites | Cytoplasm | Hypoxanthine | Metabolic activation | [20] |

XLogP3

GHS Hazard Statements

H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (88.37%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (11.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant